molecular formula C8H11Cl2N5 B7766990 [N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

Cat. No.: B7766990
M. Wt: 248.11 g/mol
InChI Key: KWAQGQJGFPOSRH-UHFFFAOYSA-N
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Description

[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that belongs to the class of carbamimidoyl derivatives This compound is characterized by the presence of a 2-chlorophenyl group attached to a carbamimidoyl moiety, which is further linked to another carbamimidoyl group The chloride ion is associated with the azanium cation, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 2-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamimidoyl derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and intermediates for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)carbamimidoyl chloride
  • N-(4-chlorophenyl)carbamimidoyl chloride
  • N-(2,4-dichlorophenyl)carbamimidoyl chloride

Uniqueness

[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its dual carbamimidoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQGQJGFPOSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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